N-(2,4-DIMETHYLPHENYL)-5-HYDROXY-2-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE
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Overview
Description
N-(2,4-DIMETHYLPHENYL)-5-HYDROXY-2-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzofuran core, a pyrrolidine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHYLPHENYL)-5-HYDROXY-2-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Functional groups on the benzofuran core can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxamide group can produce an amine .
Scientific Research Applications
N-(2,4-DIMETHYLPHENYL)-5-HYDROXY-2-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHYLPHENYL)-5-HYDROXY-2-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives and pyrrolidine-containing molecules. Examples include:
- 2,4-DIMETHYLMETHCATHINONE
- 2,4-DIMETHYLETHCATHINONE
- 2,4-DIMETHYL-α-PYRROLIDINOPROPIOPHENONE .
Uniqueness
N-(2,4-DIMETHYLPHENYL)-5-HYDROXY-2-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for various modifications, making it a versatile compound for research and development .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-5-hydroxy-2-methyl-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-14-6-7-18(15(2)12-14)24-23(27)21-16(3)28-20-9-8-19(26)17(22(20)21)13-25-10-4-5-11-25/h6-9,12,26H,4-5,10-11,13H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVZNGMGMRJWPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(OC3=C2C(=C(C=C3)O)CN4CCCC4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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